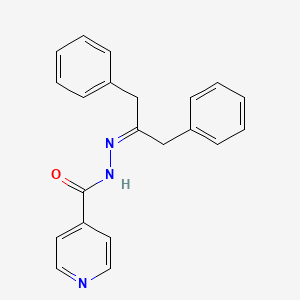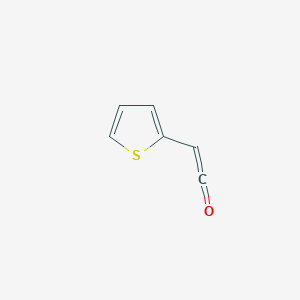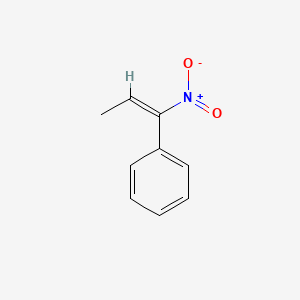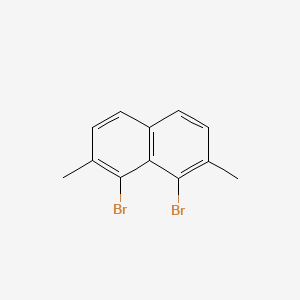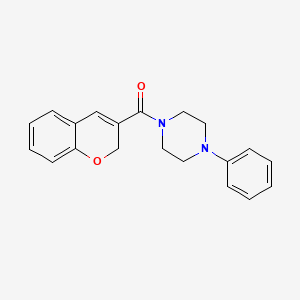
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzopyran moiety attached to the piperazine ring, which is further substituted with a phenyl group
Preparation Methods
The synthesis of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- typically involves the reaction of piperazine with 1-benzopyran-3-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- can be compared with other similar compounds such as:
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-methyl-: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine:
The uniqueness of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
83823-09-0 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2H-chromen-3-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c23-20(17-14-16-6-4-5-9-19(16)24-15-17)22-12-10-21(11-13-22)18-7-2-1-3-8-18/h1-9,14H,10-13,15H2 |
InChI Key |
IFYDSYGIWKFFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


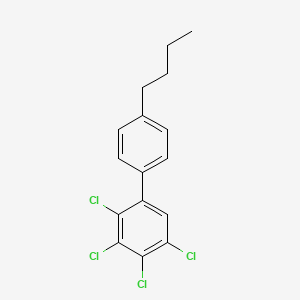
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
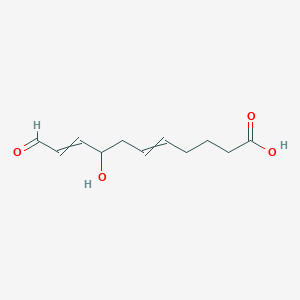
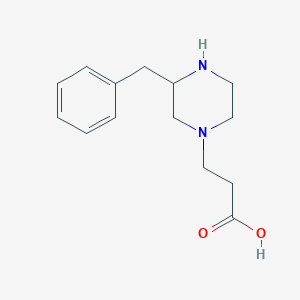
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)

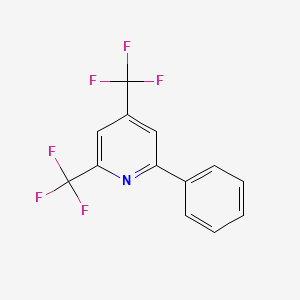
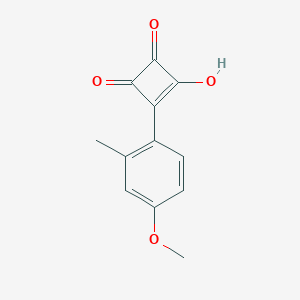
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
